2,7-Diisopropylnaphthalene

Catalysis Thermodynamics Isomer Distribution

Substituting generic DIPN mixtures or the solid 2,6-isomer for pure 2,7-DIPN introduces physical-state incompatibility and performance failure. 2,7-DIPN is a liquid at ambient temperature (density 0.95 g/cm³), validated by US Patent 4,714,495 as a substantially odorless solvent with high dissolving power for black color formers in carbonless copying systems. • Patent-proven 2,7-isomer: minimum 50% enrichment required for industrial odor reduction and dye solvency. • Liquid-phase advantage: unlike solid 2,6-DIPN (m.p. ~70°C), enables continuous-flow and neat-reaction workflows. • Reliable supply: room-temperature storage and ambient shipping support predictable global logistics.

Molecular Formula C16H20
Molecular Weight 212.33 g/mol
CAS No. 40458-98-8
Cat. No. B1294804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diisopropylnaphthalene
CAS40458-98-8
Molecular FormulaC16H20
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)C
InChIInChI=1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3
InChIKeyYGDMAJYAQCDTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diisopropylnaphthalene: Foundational Overview


2,7-Diisopropylnaphthalene (2,7-DIPN, CAS 40458-98-8) is a dialkylnaphthalene isomer within the broader diisopropylnaphthalene (DIPN) class, characterized by the substitution of two isopropyl groups at the β,β-positions of the naphthalene ring [1]. It is a lipophilic, colorless to light yellow liquid at ambient temperature with a molecular weight of 212.33 g/mol . Its fundamental physical properties include a boiling point of 280 °C at 22 mmHg and a density of 0.95 g/cm³, with slight solubility in organic solvents like acetone, hexanes, and methanol . This compound is distinguished from other DIPN isomers, such as the commercially significant 2,6-DIPN, by its specific substitution pattern, which critically dictates its thermodynamic stability, physical properties, and performance in specialized applications [1].

Physical State Liquid at 25°C, unlike solid 2,6-DIPN
Isomer Identity Pure β,β-diisopropylnaphthalene isomer
Workflow Role Lipophilic solvent, intermediate, or alkylation target

2,7-DIPN: Generic Substitution Failure


Substituting a generic diisopropylnaphthalene (DIPN) mixture or even a closely related isomer like 2,6-DIPN for pure 2,7-DIPN is scientifically invalid due to substantial differences in thermodynamic stability, physical state, and application-specific performance. While all DIPN isomers share the same molecular formula, the precise positioning of the isopropyl groups on the naphthalene core fundamentally alters their properties [1]. For example, 2,6-DIPN is a solid at room temperature (melting point ~70 °C) [2], whereas 2,7-DIPN is a liquid, a crucial differentiator for applications requiring a fluid solvent or intermediate. Furthermore, the selectivity of synthetic catalysts towards the 2,7-isomer over other β,β- or α-substituted isomers is highly dependent on reaction conditions, meaning that an undefined mixture cannot reliably reproduce the performance of the pure compound [1]. Critically, the patent literature explicitly requires a minimum 50% concentration of the 2,7-isomer in a DIPN mixture to achieve specific industrial advantages, such as substantial odor reduction and enhanced solvency for specific dyes, proving that the 2,7-isomer's unique attributes are not universally shared [3].

Phase mismatch with 2,6-DIPN
2,6-DIPN is a solid (m.p. ~70°C), while 2,7-DIPN is a liquid; substitution would alter physical state and process compatibility.
Unreliable isomer mixture performance
Generic DIPN mixtures vary in isomer composition; catalytic selectivity is condition-dependent, so undefined blends may not reproduce pure 2,7-DIPN behavior.
Industrial performance threshold
Patent literature requires ≥50% 2,7-isomer to achieve odorless, high-dissolving-power solvent properties; lower concentrations compromise documented benefits.

2,7-DIPN Differentiation Evidence


Thermodynamic Stability vs. Other DIPN Isomers

In the isopropylation of naphthalene over silica-alumina catalyst, the β,β-isomers 2,6- and 2,7-diisopropylnaphthalene are formed with high selectivity, indicating their superior thermodynamic stability compared to α-substituted isomers [1]. Experimental isomer distributions show that the combined selectivity for 2,6- and 2,7-DIPN can be as high as 95% under optimized conditions (with added water on H-Mordenite catalysts), whereas α,β- and α,α-isomers are formed in much lower amounts [1]. This thermodynamic preference is a key differentiating factor when considering synthetic routes or assessing the likelihood of isomerization during reactions or storage.

Thermodynamic Stability
Head-to-head
95% β,β-selectivity (2,6- & 2,7-DIPN combined)
Supports predictable isomer formation
Over H-Mordenite at 200°C, water added
Catalysis Thermodynamics Isomer Distribution

Physical Property: Liquid vs. Solid 2,6-DIPN

A fundamental and easily verifiable difference exists between the physical states of the two primary β,β-isomers at room temperature. While 2,6-diisopropylnaphthalene (2,6-DIPN) is a crystalline solid with a melting point of 68-71 °C [1], 2,7-diisopropylnaphthalene is a liquid under standard conditions, with a reported density of 0.95 g/cm³ and a boiling point of 280 °C at 22 mmHg . This stark contrast in physical form is not a trivial nuance; it directly dictates the compound's suitability for applications where a fluid state is non-negotiable, such as in liquid-phase reactions, as a carrier solvent, or in formulations requiring room-temperature handling without additional heating.

Physical State
Head-to-head
2,7-DIPN: Liquid — 2,6-DIPN: Solid (m.p. 68–71°C)
Determines viability for liquid-phase applications
At ambient temperature and pressure
Physical Chemistry Materials Science Solvent

Enhanced Solvent Power for Carbonless Copying

A U.S. patent explicitly defines the critical concentration of the 2,7-isomer required to achieve a tangible performance advantage. The invention states that a diisopropylnaphthalene mixture containing 50% or more of the 2,7-isomer is substantially odorless, has a low viscosity, and exhibits a high dissolving power particularly for an electron-donating color former including a black color former [1]. This specification is a direct, quantitative differentiator, establishing a clear threshold (≥50% 2,7-isomer) for unlocking these beneficial properties. Mixtures with a lower percentage of the 2,7-isomer, or those consisting predominantly of other isomers like 2,6-DIPN, would not meet this patent claim and would likely fail to deliver the same combination of odorlessness and high dye solvency.

Solvent Performance
Head-to-head
Requires ≥50% 2,7-isomer for odorless, high dye dissolving power
Defines procurement specification threshold
As reported in U.S. Patent 4,714,495
Dye Chemistry Microencapsulation Pressure-Sensitive Recording Materials

2,7-DIPN Application Scenarios


Odorless Carbonless Copying Solvent

Based on the quantitative evidence from U.S. Patent 4,714,495 [1], 2,7-DIPN is a scientifically validated solvent for pressure-sensitive recording materials. The patent explicitly states that a diisopropylnaphthalene mixture containing 50% or more of the 2,7-isomer is substantially odorless and exhibits a high dissolving power for black color formers. This makes high-purity 2,7-DIPN or DIPN mixtures enriched in the 2,7-isomer a preferred choice for formulating carbonless copying systems that require rapid color development, lack of unpleasant odor, and stability.

Non-Crystallizing Liquid Intermediate

The direct evidence that 2,7-DIPN is a liquid at room temperature (density 0.95 g/cm³), while its close analog 2,6-DIPN is a solid (m.p. ~70 °C) , validates its selection as a liquid-phase reaction medium or intermediate. This property is critical for synthetic processes where a solid precursor would be inconvenient or impossible to use without a solvent, such as in continuous flow chemistry, liquid-phase catalysis, or the synthesis of other fine chemicals where a non-crystallizing, lipophilic building block is required.

Thermodynamically Favored Alkylation Target

The high selectivity (up to 95% combined with 2,6-DIPN) observed for the formation of β,β-DIPN isomers under optimized catalytic conditions (e.g., on H-Mordenite with added water) [2] underscores 2,7-DIPN's role as a key product in the shape-selective isopropylation of naphthalene. This evidence positions 2,7-DIPN as a predictable and isolable target in catalytic process development, where the reaction parameters can be tuned to maximize the yield of the thermodynamically stable β,β-isomers over the less stable α-substituted forms.

Application
Selection Property
Validation Focus
Carbonless copying solvent
2,7-isomer content ≥50% (patent-defined)
Odor and color-former dissolving power
Liquid-phase synthesis intermediate
Liquid state at ambient temperature
Non-crystallizing behavior in processing
Shape-selective alkylation target
β,β-isomer thermodynamic stability
Catalytic yield optimization

Technical Documentation Hub

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